molecular formula C10H12 B075058 1-Phenyl-2-butene CAS No. 1560-06-1

1-Phenyl-2-butene

Cat. No. B075058
CAS RN: 1560-06-1
M. Wt: 132.2 g/mol
InChI Key: VUKHQPGJNTXTPY-NSCUHMNNSA-N
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Description

1-Phenyl-2-butene is a natural product found in Origanum sipyleum and Thymus longicaulis . It has a molecular formula of C10H12 and a molecular weight of 132.20 g/mol . The IUPAC name for 1-Phenyl-2-butene is [(E)-but-2-enyl]benzene .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-butene can be represented by the SMILES notation C/C=C/CC1=CC=CC=C1 . The InChI representation is InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ .


Chemical Reactions Analysis

The photochemical cis-trans isomerization of 1-Phenyl-2-butene has been studied . The isomerization takes place through both intermolecular and intramolecular energy transfer from the phenyl to the olefin groups .


Physical And Chemical Properties Analysis

1-Phenyl-2-butene has a density of 0.9±0.1 g/cm^3 and a boiling point of 184.8±7.0 °C at 760 mmHg . It has a vapour pressure of 1.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 40.4±0.8 kJ/mol .

Scientific Research Applications

  • Photochemistry : 1-Phenyl-2-butene has been studied for its photochemical cis-trans isomerization properties. This process involves energy transfer from the phenyl to the olefin groups, with both singlet-singlet and triplet-triplet energy transfer processes being operative (Nakagawa & Sigal, 1970).

  • Solvolysis Reactions : Research has explored the nucleophilic addition of water to a tertiary allylic carbocation derived from 1-Phenyl-2-butene. This study contributes to understanding solvolysis reactions in organic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).

  • Polymerization Mechanism : Investigations into the living anion chain end of oligomeric 1-Phenyl-1,3-butadiene help reveal the anionic polymerization mechanism of related compounds, including 1-Phenyl-2-butene (Suzuki, Tsuji, Watanabe, & Takegami, 1979).

  • Asymmetric Hydrogenation : 1-Phenyl-2-butene has been used in studies exploring asymmetric hydrogenation using rhodium catalysts complexed with specific ligands, providing insights into catalytic processes and potential synthetic applications (Kawabata, Tanaka, & Ogata, 1976).

  • Reactivity with π-Bonds : The reactivity of certain compounds with π-bonds, such as 1-Phenyl-2-butene, has been studied, leading to discoveries in the field of organic synthesis and the development of new compounds (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).

  • Regio- and Stereoselective Synthesis : Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols has been used to react with 1-Phenyl-1,2-butadiene, leading to significant findings in the field of regio- and stereoselective synthesis (Zhang & Widenhoefer, 2008).

  • Photodecomposition Studies : The photodecomposition of 1-phenyldiazoethane in the presence of 1-Phenyl-2-butene has been studied, contributing to the understanding of the spin state in the hydrogen migration to the carbene center (Yamamoto, Murahashi, & Moritani, 1975).

  • Oxidation Studies : Research on the oxidation of compounds structurally related to 1-Phenyl-2-butene has provided insights into the oxidation process and its stages, including induction, autocatalytic stage, and constant rate period (Lawrence & Shelton, 1950).

Safety And Hazards

When handling 1-Phenyl-2-butene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research on 1-Phenyl-2-butene could explore its potential applications in various chemical reactions. For instance, one study suggests that the product of the reaction of 1-Phenyl-2-butene with NBS would be 1-phenyl-3-bromo-2-butene .

properties

IUPAC Name

[(E)-but-2-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKHQPGJNTXTPY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-butene

CAS RN

935-00-2, 1560-06-1
Record name (E)-1-Phenyl-2-butene
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Record name 1-Phenyl-2-butene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-butene
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Record name 1-phenylbut-2-ene
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Record name 1-PHENYL-2-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
M Comtet - Journal of the American Chemical Society, 1970 - ACS Publications
… By this method, the absolute fluorescent quantum yield ¿f266·8 for trans-1 -phenyl-2-butene was … Oxygen quenches the fluorescence of trans1-phenyl-2-butene in a typical Stern-Volmer …
Number of citations: 19 pubs.acs.org
H Morrison, R Peiffer - Journal of the American Chemical Society, 1968 - ACS Publications
… Analyses for cis- and trails-1 -phenyl-2-butene were carried … Preparative separations of cis- and trails-1-phenyl-2-butene … -1phenyl-2-butene in any given sample could be determined. …
Number of citations: 42 pubs.acs.org
H Morrison, J Pajak, R Peiffer - Journal of the American Chemical …, 1971 - ACS Publications
… we reported on the photolysis of 1-phenyl2-butene in hydrocarbon solvents, whereby irradiation with 254-nm light results in cis-trans isomerization about the double bond.1 …
Number of citations: 19 pubs.acs.org
JP Cui, YZ He, W Tsang - energy & fuels, 1988 - ACS Publications
… 1% 1,2,4-trimethylbenzene, 0.5% 1-phenyl-2-butene, and 100 ppm 1-methylcyclohexene in argon 4. 2% 1,2,4-trimethylbenzene, 0.25% 1-phenyl-2-butene, and 50 ppm 1-…
Number of citations: 9 pubs.acs.org
S Wawzonek, BJ Studnicka… - The Journal of Organic …, 1969 - ACS Publications
… The nmr spectrum of the third fraction (CC14) was a composite of the spectra of ¿rans-l-methyl-2-phenylcyclopropane and os-1phenyl-2-butene. The migration times of all the …
Number of citations: 33 pubs.acs.org
JR Pajak - 1971 - search.proquest.com
… A wavelength dependence for the isomerization has been found for both trans-1-phenyl-1-butene and trans-1-phenyl-2butene, with the quantum efficiencies decreasing with increasing …
Number of citations: 2 search.proquest.com
W PROELL - The Journal of Organic Chemistry, 1951 - ACS Publications
… -butene, indicate that the material is largely 1 -phenyl-2-butene. A further evaluation of the structure was made … Infrared examination indicated the 1 -phenyl-2-butene contained not more …
Number of citations: 22 pubs.acs.org
CS Nakagawa, P Sigal - The Journal of Chemical Physics, 1970 - pubs.aip.org
… The electronic spectra of trans- and cis-1-phenyl2-butene were measured by use of a Cary … Assumption (a) is based on a comparison of the electronic spectra of 1-phenyl-2-butene with …
Number of citations: 10 pubs.aip.org
RP Steer, K Salisbury - Journal of Photochemistry, 1977 - Elsevier
The photochemistry of l-phenyl-2-butene has been studied in both the liquid [1-33 and gas [4, 51 phases, and quantum yields of fluorescence and product formation have been …
Number of citations: 2 www.sciencedirect.com
JL Derocque, FB Sundermann - The Journal of Organic Chemistry, 1974 - ACS Publications
Results Reaction of 1-Phenyl-1-butyne (I) with K/Na Alloy. In THF (Run 1). When 1-phenyl-1-butyne (I) was added to a stirred suspension of K/Na alloy in THF at room temperature a …
Number of citations: 6 pubs.acs.org

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